molecular formula C19H10BrF3N2OS2 B4712498 1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE

1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE

Cat. No.: B4712498
M. Wt: 483.3 g/mol
InChI Key: KHDFSDWRGDPULL-UHFFFAOYSA-N
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Description

1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a trifluoroethanone group, a bromophenyl group, and a thienyl group

Properties

IUPAC Name

1-[3-amino-4-(4-bromophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrF3N2OS2/c20-10-5-3-9(4-6-10)11-8-12(13-2-1-7-27-13)25-18-14(11)15(24)16(28-18)17(26)19(21,22)23/h1-8H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDFSDWRGDPULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Br)C(=C(S3)C(=O)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE involves several steps. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The trifluoroethanone group is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and thienyl groups contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE

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